Cas no 68761-08-0 (Propanedinitrile, (1-phenylbutylidene)-)
68761-08-0 structure
Product Name:Propanedinitrile, (1-phenylbutylidene)-
CAS-nummer:68761-08-0
MF:C13H12N2
MW:196.247782707214
CID:392616
PubChem ID:4153447
Update Time:2025-04-19
Propanedinitrile, (1-phenylbutylidene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanedinitrile, (1-phenylbutylidene)-
- 2-(1-phenylbutylidene)propanedinitrile
- ALPHA-PROPYLBENZYLIDENEMALONONITRILE
- DTXSID20399988
- 2-(1-Phenylbutylidene)malononitrile
- 68761-08-0
- AKOS024335589
-
- Inchi: 1S/C13H12N2/c1-2-6-13(12(9-14)10-15)11-7-4-3-5-8-11/h3-5,7-8H,2,6H2,1H3
- InChI-sleutel: JALGCHVDKVHJID-UHFFFAOYSA-N
- LACHT: N#C/C(/C#N)=C(/C1C=CC=CC=1)\CCC
Berekende eigenschappen
- Exacte massa: 196.10016
- Monoisotopische massa: 196.100048391g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 310
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 47.6Ų
Experimentele eigenschappen
- PSA: 47.58
Propanedinitrile, (1-phenylbutylidene)- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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